molecular formula C12H8N2O2 B1283768 [2,2'-Bipyridine]-5,5'-dicarbaldehyde CAS No. 135822-72-9

[2,2'-Bipyridine]-5,5'-dicarbaldehyde

Cat. No. B1283768
CAS RN: 135822-72-9
M. Wt: 212.2 g/mol
InChI Key: SUQGULAGAKSTIB-UHFFFAOYSA-N
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Description

2,2’-Bipyridine is an organic compound with the formula C10H8N2. This colorless solid is an important isomer of the bipyridine family. It is a bidentate chelating ligand, forming complexes with many transition metals .


Synthesis Analysis

Bipyridine compounds can be synthesized using various methods. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst .


Molecular Structure Analysis

Although bipyridine is often drawn with its nitrogen atoms in cis conformation, the lowest energy conformation both in solid state and in solution is in fact coplanar, with nitrogen atoms in trans position .


Chemical Reactions Analysis

A large number of complexes of 2,2’-bipyridine have been described. It binds metals as a chelating ligand, forming a 5-membered chelate ring .


Physical And Chemical Properties Analysis

2,2’-Bipyridine is a colorless solid with a molar mass of 156.188 g·mol−1. It has a melting point of 70 to 73 °C and a boiling point of 273 °C .

Scientific Research Applications

Synthesis and Macrocyclic Formation

  • Synthesis Pathways and Macrocyclic Compounds : [2,2'-Bipyridine]-5,5'-dicarbaldehyde has been utilized in synthesizing macrocyclic compounds. A notable example is its condensation with trans-1,2-diaminocyclohexane, which results in hexa Schiff base macrocycles incorporating bipyridine units. This synthesis illustrates the compound's utility in creating complex organic structures (Hodačová & Buděšínský, 2007).

Catalysis and Covalent Organic Frameworks

  • Catalytic Applications in Organic Frameworks : The integration of this compound into two-dimensional covalent organic frameworks has shown potential in metal catalysis. This application is evident in palladium-catalyzed reactions such as the Heck reaction, demonstrating the compound's role in facilitating complex chemical transformations (Zhang et al., 2016).

Ligand Design and Metal Complexes

  • Ligand Properties and Metal Complex Synthesis : The compound serves as a chelating agent, playing a significant role in the design and synthesis of metal complexes. Its ability to form stable and versatile ligands is crucial in areas like catalysis, solar energy conversion, and molecular recognition. This versatility is highlighted by its application in creating mixed-ligand complexes with various activities (Hoq et al., 2015).

Chiral Ligands and Asymmetric Catalysis

  • Enantioselective Catalysis : The synthesis of chiral 2,2'-bipyridines from this compound derivatives has shown applications in asymmetric catalysis. The enantiopure bipyridines, including their N-oxide derivatives, have been effective in asymmetric aminolysis of epoxides and allylation of aldehydes, highlighting their importance in producing enantioenriched compounds (Boyd et al., 2010).

Molecular Sensing and Photophysical Properties

  • Photophysical Applications : The molecule's photophysical properties are utilized in various applications, including molecular sensing and photovoltaic systems. Its unique triplet state photosensitizing character in metal complexes makes it a valuable component in these fields (Yang et al., 2001).

Environmental Applications

  • Toxic Gas Capture : The compound has been used to create metal–organic frameworks (MOFs) for environmental applications, such as the capture of toxic gases like hydrogen sulfide. This application demonstrates its potential in addressing environmental challenges and pollution control (Nickerl et al., 2014).

Safety and Hazards

2,2’-Bipyridine is toxic. It is recommended to avoid dust formation, use only under a chemical fume hood, and not to breathe (dust, vapor, mist, gas). Do not ingest. If swallowed then seek immediate medical assistance .

Future Directions

Bipyridine compounds have been used as coformers and ligands in coordination chemistry, and they have been subjected to solid form screening and crystal structure prediction . They have potential applications in dye-sensitised solar cells .

properties

IUPAC Name

6-(5-formylpyridin-2-yl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-7-9-1-3-11(13-5-9)12-4-2-10(8-16)6-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQGULAGAKSTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C=O)C2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573967
Record name [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135822-72-9
Record name [2,2'-Bipyridine]-5,5'-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5'-Bis(formyl)-2-2'-bipyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is [2,2'-Bipyridine]-5,5'-dicarbaldehyde used in the synthesis of porous materials?

A1: this compound serves as a key building block for constructing porous polymers and frameworks. Its two aldehyde groups can react with various amine-containing molecules through condensation reactions, forming imine linkages. This strategy is exemplified in the synthesis of a polyaminal network for CO2 capture []. The resulting material exhibited a BET surface area of 160.7 m2/g and demonstrated significant CO2 uptake, highlighting its potential in environmental applications.

Q2: Can this compound be used to create materials with unique morphologies?

A2: Yes, the choice of reaction conditions and co-monomers allows for control over the resulting material's morphology. For example, researchers successfully synthesized covalent organic ribbons (CORs) using this compound and 1,4-Benzenediamine []. These 1D CORs, when grown perpendicular to graphene oxide sheets, exhibited enhanced visible light absorption and improved charge transfer, leading to significant improvements in photocatalytic activity for tandem reactions [].

Q3: What characterization techniques are used to study materials incorporating this compound?

A3: A range of techniques are employed to characterize materials derived from this compound. These include:

  • Spectroscopy: FT-IR, solid-state 13C NMR, and powder X-ray diffraction are used to confirm the formation and structure of the polymer networks [, ].
  • Microscopy: Field-emission scanning electron microscopy (FESEM) and high-resolution transmission electron microscopy (HRTEM) are used to analyze the morphology and structure of the materials, such as the porous structure and the arrangement of covalent organic nanotubes [, ].
  • Gas Adsorption: Nitrogen adsorption-desorption measurements at 77K are employed to assess the surface area and pore size distribution of the synthesized porous materials [].

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